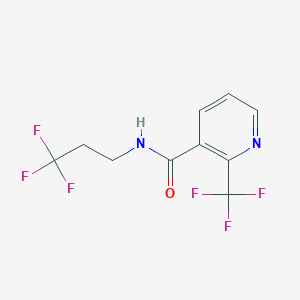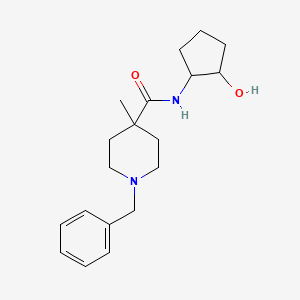
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide, also known as BAY 36-7620, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential use in treating a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction.
作用機序
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620 acts as a selective antagonist of the mGluR5 receptor, which is involved in regulating glutamate signaling in the brain. By blocking the activity of this receptor, this compound 36-7620 can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood, motivation, and reward.
Biochemical and Physiological Effects
This compound 36-7620 has been shown to have a number of biochemical and physiological effects, including reducing the release of glutamate in the brain, modulating the activity of the dopaminergic and serotonergic systems, and reducing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in regulating stress responses.
実験室実験の利点と制限
One advantage of using 2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620 in lab experiments is its high selectivity for the mGluR5 receptor, which reduces the potential for off-target effects. However, one limitation of using this compound 36-7620 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
将来の方向性
There are several potential future directions for research on 2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620. One area of interest is its potential use in treating addiction, as preclinical studies have shown promising results in reducing drug-seeking behavior. Another area of interest is its potential use in treating autism spectrum disorders, as mGluR5 has been implicated in the pathophysiology of these disorders. Finally, further research is needed to explore the potential long-term effects of this compound 36-7620 on brain function and behavior.
合成法
The synthesis of 2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620 involves several steps, including the reaction of 2-bromo-5-trifluoromethylpyridine with 3,3,3-trifluoropropylamine, followed by the addition of 3,3,3-trifluoropropylisocyanate and subsequent purification. The final product is a white crystalline solid with a melting point of 172-173°C.
科学的研究の応用
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620 has been extensively studied in both in vitro and in vivo models for its potential therapeutic applications. In animal models, this compound 36-7620 has been shown to reduce anxiety-like behavior, improve cognitive function, and decrease drug-seeking behavior in addiction models. In human studies, this compound 36-7620 has been investigated for its potential use in treating anxiety and depression.
特性
IUPAC Name |
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6N2O/c11-9(12,13)3-5-18-8(19)6-2-1-4-17-7(6)10(14,15)16/h1-2,4H,3,5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQQZOYVPIKXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=O)NCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-N,3-dimethylpiperidin-4-amine](/img/structure/B7643866.png)
![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)

![3-amino-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7643880.png)
![5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B7643887.png)

![5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7643894.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(oxolan-3-yl)ethyl]urea](/img/structure/B7643902.png)
![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)
![(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)